8-Geranylumbelliferone

描述

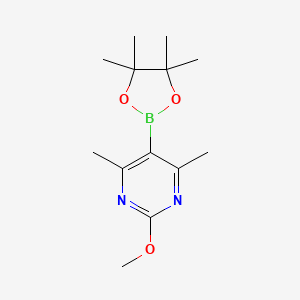

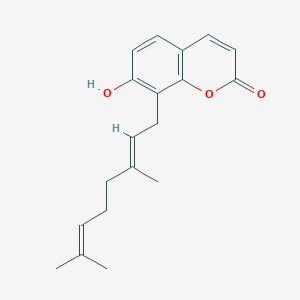

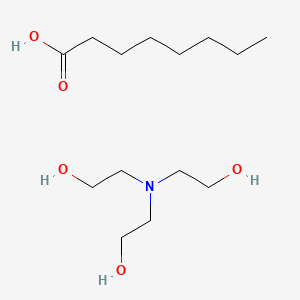

8-Geranylumbelliferone is a member of the class of hydroxycoumarins. It is a derivative of umbelliferone in which the ring hydrogen at position 8 has been replaced by a geranyl group . It is a hydroxycoumarin and a monoterpenoid .

Synthesis Analysis

This compound is isolated from Paramignya trimera . An aromatic prenyltransferase of Citrus limon, ClPT1, is responsible for the biosynthesis of this compound . It is also synthesized by CpPT3 and ClPT1 enzymes .Molecular Structure Analysis

The molecular formula of this compound is C19H22O3 . The IUPAC name is 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one .Chemical Reactions Analysis

This compound is involved in the biosynthesis of paclitaxel and meroterpenes . It is a product of the reaction between (2E)-geranyl diphosphate and umbelliferone .Physical and Chemical Properties Analysis

The molecular weight of this compound is 298.4 g/mol .科学研究应用

8-Geranylumbelliferone: 科学研究应用

对TNF诱导的细胞死亡的影响: 研究表明,this compound (8-GU) 可能影响肿瘤坏死因子 (TNF) 诱导的细胞死亡,TNF 是一种参与全身炎症的信号分子,也是急性期反应的细胞因子之一。TNF 受体 1 (TNFR1) 的激活会导致 NF-κB 的激活,NF-κB 是一种促进细胞存活的蛋白质复合物。

对程序性细胞死亡的影响: this compound 已从三叶山柑中分离出来,据报道它在 TNF 受体 1 连接后会触发蛋白激酶 1 依赖的程序性细胞死亡 (PCD) .

在芳香族苯丙氨酸转移酶活性中的作用: 该化合物已在 UbiA 超家族蛋白及其进化为芳香族苯丙氨酸转移酶的背景下进行了研究,芳香族苯丙氨酸转移酶参与各种化合物的合成,包括 O-异戊烯基香豆素 .

作用机制

Target of Action

8-Geranylumbelliferone, a flavonoid isolated from Paramignya trimera, primarily targets the TNF receptor 1 (TNFR1) and protein kinase 1 (RIPK1) . TNFR1 is a cell surface receptor that plays a crucial role in cell survival, apoptosis, and inflammation. RIPK1 is a key regulator of cell death and inflammation .

Mode of Action

This compound interacts with its targets by triggering RIPK1/RIPK3-dependent programmed cell death (PCD) upon TNFR1 ligation . This means that the compound induces cell death when it binds to TNFR1, activating the RIPK1 and RIPK3 proteins.

Biochemical Pathways

It is known that the compound plays a role in the regulation ofprogrammed cell death , such as pyroptosis and ferroptosis . These processes are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells.

Pharmacokinetics

It’s known that the compound is a product of theO-prenylation of umbelliferone . O-prenylation is a type of biochemical modification that can influence a compound’s bioavailability and pharmacokinetics.

Result of Action

The primary molecular effect of this compound is the induction of programmed cell death . This can lead to a decrease in the number of damaged or harmful cells, potentially contributing to disease prevention or treatment .

生化分析

Biochemical Properties

8-Geranylumbelliferone interacts with various enzymes and proteins. It is synthesized by an aromatic O-prenyltransferase (O-PT) gene, CpPT1, belonging to the UbiA superfamily . This enzyme is responsible for the biosynthesis of O-prenylated coumarin derivatives .

Cellular Effects

It is known that O-prenylated coumarin derivatives, which include this compound, can alter drug pharmacokinetics in the human body .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the UbiA superfamily of proteins. The CpPT1 gene, which belongs to this family, is responsible for the biosynthesis of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathways of plants. It is synthesized by the CpPT1 gene, which is part of the UbiA superfamily

属性

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-10-16-17(20)11-8-15-9-12-18(21)22-19(15)16/h5,7-9,11-12,20H,4,6,10H2,1-3H3/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMKRRUDQIKGNH-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151248 | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23660-05-1 | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23660-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)

![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)

![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)